molecular formula C15H20ClN3OS B2986467 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylacetamide CAS No. 392320-79-5

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylacetamide

Cat. No.: B2986467
CAS No.: 392320-79-5
M. Wt: 325.86
InChI Key: XSPMGIMHUOCPLU-UHFFFAOYSA-N
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Description

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylacetamide is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The adamantyl group in the compound adds to its structural uniqueness and contributes to its stability and lipophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylacetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and a suitable alkylating agent.

    Chlorination and Methylation: The final steps involve the chlorination of the acetamide group and subsequent methylation to obtain the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.

    Substitution: The chlorine atom in the acetamide group can be substituted by various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted amides and thioamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and pain pathways.

    Pathways Involved: It may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

    1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.

    Adamantane Derivatives: Compounds with the adamantyl group but different functional groups.

Uniqueness:

  • The combination of the adamantyl group and the thiadiazole ring in N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylacetamide provides a unique structural framework that enhances its stability, lipophilicity, and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3OS/c1-19(12(20)8-16)14-18-17-13(21-14)15-5-9-2-10(6-15)4-11(3-9)7-15/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPMGIMHUOCPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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